Cas no 474019-47-1 (2-(6-Ethoxypyridin-3-yl)acetic acid)

2-(6-Ethoxypyridin-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(6-ethoxypyridin-3-yl)acetic acid
- (6-Ethoxy-pyridin-3-yl)-acetic acid
- (6-ethoxypyridin-3-yl)acetic acid
- (6-ethoxy-3-pyridinyl)acetic acid
- 2-(6-ethoxypyridin-3-yl)aceticacid
- MFCD09924937
- SB53450
- AKOS006314075
- 474019-47-1
- SCHEMBL5881889
- QOOSFEWVLPEKPJ-UHFFFAOYSA-N
- CS-0452742
- 2-(6-Ethoxypyridin-3-yl)acetic acid
-
- インチ: 1S/C9H11NO3/c1-2-13-8-4-3-7(6-10-8)5-9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12)
- InChIKey: QOOSFEWVLPEKPJ-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(=CN=1)CC(=O)O
計算された属性
- 精确分子量: 181.074
- 同位素质量: 181.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 172
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 59.4
2-(6-Ethoxypyridin-3-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8731-250MG |
2-(6-ethoxypyridin-3-yl)acetic acid |
474019-47-1 | 95% | 250MG |
¥ 1,372.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8731-500MG |
2-(6-ethoxypyridin-3-yl)acetic acid |
474019-47-1 | 95% | 500MG |
¥ 2,290.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8731-5G |
2-(6-ethoxypyridin-3-yl)acetic acid |
474019-47-1 | 95% | 5g |
¥ 10,296.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8731-10G |
2-(6-ethoxypyridin-3-yl)acetic acid |
474019-47-1 | 95% | 10g |
¥ 17,160.00 | 2023-04-13 | |
1PlusChem | 1P01DLCN-500mg |
(6-ETHOXY-PYRIDIN-3-YL)-ACETIC ACID |
474019-47-1 | 97% | 500mg |
$341.00 | 2024-05-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523409-5g |
2-(6-Ethoxypyridin-3-yl)acetic acid |
474019-47-1 | 98% | 5g |
¥13409.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523409-500mg |
2-(6-Ethoxypyridin-3-yl)acetic acid |
474019-47-1 | 98% | 500mg |
¥3577.00 | 2024-05-12 | |
Aaron | AR01DLKZ-100mg |
(6-ETHOXY-PYRIDIN-3-YL)-ACETIC ACID |
474019-47-1 | 97% | 100mg |
$117.00 | 2025-02-17 | |
1PlusChem | 1P01DLCN-1g |
(6-ETHOXY-PYRIDIN-3-YL)-ACETIC ACID |
474019-47-1 | 97% | 1g |
$572.00 | 2024-05-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8731-5g |
2-(6-ethoxypyridin-3-yl)acetic acid |
474019-47-1 | 97% | 5g |
¥13716.0 | 2024-04-19 |
2-(6-Ethoxypyridin-3-yl)acetic acid 関連文献
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
2-(6-Ethoxypyridin-3-yl)acetic acidに関する追加情報
Introduction to 2-(6-Ethoxypyridin-3-yl)acetic acid (CAS No. 474019-47-1)
2-(6-Ethoxypyridin-3-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 474019-47-1, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This heterocyclic organic acid derivative has garnered attention due to its structural features and potential biological activities. The presence of both an ethoxy group and a pyridine ring in its molecular framework suggests a high degree of versatility, making it a valuable scaffold for medicinal chemistry applications.
The compound’s structure consists of a pyridine core substituted at the 6-position with an ethoxy group, connected to an acetic acid moiety at the 3-position. This arrangement not only imparts unique electronic and steric properties but also opens up possibilities for interactions with biological targets. The pyridine ring is a well-documented pharmacophore in many bioactive molecules, often participating in hydrogen bonding and hydrophobic interactions with proteins and enzymes. The ethoxy group, on the other hand, can influence solubility and metabolic stability, which are critical factors in drug design.
In recent years, there has been a growing emphasis on the development of small-molecule inhibitors targeting various therapeutic pathways. 2-(6-Ethoxypyridin-3-yl)acetic acid has been explored as a potential lead compound in this context. Its derivatives have shown promise in preclinical studies as modulators of enzymes involved in inflammatory and metabolic disorders. The acetic acid moiety, in particular, is frequently incorporated into drug molecules due to its ability to enhance binding affinity and selectivity.
One of the most compelling aspects of this compound is its potential role in modulating kinase enzymes, which are pivotal in many cellular signaling pathways. Kinases are involved in numerous physiological processes, including cell growth, differentiation, and survival. Dysregulation of these pathways is implicated in various diseases, making them attractive targets for therapeutic intervention. Studies have indicated that 2-(6-Ethoxypyridin-3-yl)acetic acid and its analogs can interact with kinase domains, potentially inhibiting their activity and thereby alleviating pathological conditions.
Moreover, the compound’s ability to cross the blood-brain barrier has been investigated, raising its candidacy for central nervous system (CNS) applications. Neurodegenerative diseases such as Alzheimer’s and Parkinson’s have seen increasing research into kinase inhibitors as potential treatments. The structural features of 2-(6-Ethoxypyridin-3-yl)acetic acid make it a suitable candidate for designing molecules that can penetrate the CNS while maintaining efficacy.
The synthesis of 2-(6-Ethoxypyridin-3-yl)acetic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by esterification or carboxylation steps. Advances in synthetic methodologies have enabled the efficient preparation of complex derivatives, facilitating rapid screening for biological activity.
In terms of pharmacokinetic properties, 2-(6-Ethoxypyridin-3-yl)acetic acid exhibits moderate solubility in both water and organic solvents, which is advantageous for formulation purposes. Its metabolic stability has been assessed through in vitro studies, revealing a profile that suggests potential for oral administration. Further research into its pharmacokinetics will be essential to optimize dosing regimens and minimize side effects.
Recent computational studies have employed molecular docking techniques to predict the binding mode of 2-(6-Ethoxypyridin-3-yl)acetic acid with target proteins. These simulations have provided insights into key interactions between the compound and its intended biological targets, guiding the design of more potent derivatives. Such computational approaches are becoming increasingly integral to drug discovery pipelines, complementing traditional experimental methods.
The therapeutic potential of this compound has not gone unnoticed by academic researchers and pharmaceutical companies alike. Several academic groups have published patents detailing novel derivatives with enhanced bioactivity against specific kinases. These patents highlight the growing interest in 2-(6-Ethoxypyridin-3-yl)acetic acid as a starting point for developing new therapeutics.
From a regulatory perspective, the development of new pharmaceutical compounds requires rigorous testing to ensure safety and efficacy. Preclinical studies involving 2-(6-Ethoxypyridin-3-yl)acetic acid have focused on evaluating its toxicity profile and pharmacological effects across various models. These studies are crucial for determining whether the compound progresses to clinical trials in humans.
The future direction of research on 2-(6-Ethoxypyridin-3-yl)acetic acid appears promising, with several avenues for exploration remaining open. One such avenue is the investigation of its role in modulating other enzyme families beyond kinases. Additionally, exploring its potential as an antimicrobial agent or anti-inflammatory agent could open up new therapeutic applications.
In conclusion,2-(6-Ethoxypyridin-3-yl)acetic acid (CAS No. 474019-47-1) represents a fascinating compound with diverse biological activities and synthetic versatility. Its unique structural features make it a valuable scaffold for drug discovery efforts aimed at addressing various human diseases. As research continues to uncover new therapeutic applications,this compound is poised to play an increasingly important role in medicinal chemistry。
474019-47-1 (2-(6-Ethoxypyridin-3-yl)acetic acid) Related Products
- 2749963-99-1((S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid)
- 2171339-31-2((3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid)
- 767286-63-5(O-(3-fluoropropyl)hydroxylamine)
- 2227783-52-8(rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol)
- 2649073-80-1(5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole)
- 1321594-28-8(2-(2-Formyl-1H-imidazol-1-yl)acetic acid)
- 2171284-46-9(2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid)
- 2248290-06-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate)
- 2228263-19-0(1-2-(2,3-dimethoxyphenyl)ethylcyclopropan-1-ol)
- 201224-78-4(Benzenesulfonamide, 2-amino-5-(trifluoromethyl)-)
